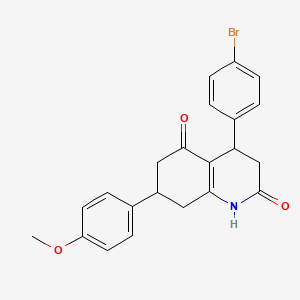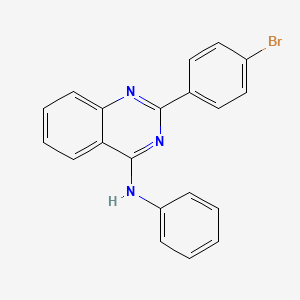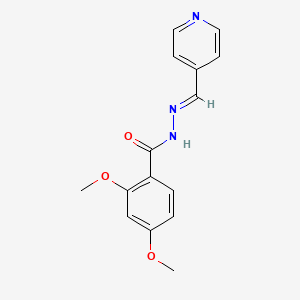
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
描述
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in scientific research.
作用机制
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a selective antagonist of the α7 nAChR, meaning it binds to the receptor and prevents its activation by acetylcholine. This leads to a decrease in the downstream signaling pathways that are normally initiated by α7 nAChR activation, such as calcium influx and neurotransmitter release. By blocking these pathways, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may modulate the activity of neurons and other cells that express α7 nAChR.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide can block the activity of α7 nAChR in both in vitro and in vivo models. In cultured cells, it has been shown to inhibit calcium influx and reduce the release of neurotransmitters such as glutamate and acetylcholine. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. These effects suggest that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may have potential therapeutic applications in diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.
实验室实验的优点和局限性
One advantage of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is its selectivity for α7 nAChR, which allows researchers to specifically target this receptor without affecting other receptors or ion channels. Additionally, its high purity and stability make it a reliable tool compound for experiments. However, one limitation is its relatively low solubility in water, which may require the use of co-solvents or other solubilization techniques.
未来方向
There are several potential future directions for research involving N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of interest is its potential use in developing new therapies for Alzheimer's disease, which is characterized by dysfunction of the cholinergic system and inflammation in the brain. Another area of interest is its potential use in studying the role of α7 nAChR in other physiological processes, such as pain perception and immune function. Additionally, further optimization of the synthesis method and modification of the chemical structure may lead to improved potency, selectivity, and solubility of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.
In conclusion, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a novel compound that has shown promise as a tool compound for scientific research in the field of neuroscience. Its selectivity for α7 nAChR, mechanism of action, and potential therapeutic applications make it an interesting target for future research.
科学研究应用
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in several physiological and pathological processes, including learning, memory, and inflammation. By blocking this receptor, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may help researchers better understand the role of α7 nAChR in these processes and develop new therapies for related disorders.
属性
IUPAC Name |
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMZDYMWMERIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4778133.png)
![6-bromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-8-nitro-2H-chromen-2-one](/img/structure/B4778136.png)

![N-(4-bromo-2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4778145.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4778158.png)
![9-ethyl-2-[(3-methoxy-4-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4778167.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4778168.png)
![propyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B4778176.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4778182.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4778195.png)
![1-(3-bromophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4778198.png)


![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)